molecular formula C25H34N4OS B4378917 4-[3-(DIETHYLAMINO)PROPYL]-5-{3-[(4-ISOPROPYLPHENOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

4-[3-(DIETHYLAMINO)PROPYL]-5-{3-[(4-ISOPROPYLPHENOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4378917
M. Wt: 438.6 g/mol
InChI Key: JOSDBSYIZXJWNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(DIETHYLAMINO)PROPYL]-5-{3-[(4-ISOPROPYLPHENOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(DIETHYLAMINO)PROPYL]-5-{3-[(4-ISOPROPYLPHENOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the diethylamino propyl and isopropylphenoxy methyl groups via substitution reactions. Common reagents used in these reactions include alkyl halides, amines, and phenols, under conditions such as refluxing in organic solvents like ethanol or acetone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(DIETHYLAMINO)PROPYL]-5-{3-[(4-ISOPROPYLPHENOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the triazole ring or the phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various alkyl or aryl groups.

Scientific Research Applications

4-[3-(DIETHYLAMINO)PROPYL]-5-{3-[(4-ISOPROPYLPHENOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential use in drug development, particularly for its antifungal and anticancer properties.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-(DIETHYLAMINO)PROPYL]-5-{3-[(4-ISOPROPYLPHENOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. Additionally, the compound’s ability to undergo redox reactions can influence cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole derivative with broad applications in medicinal chemistry.

    Fluconazole: A triazole antifungal agent used to treat fungal infections.

    Anastrozole: A triazole-based drug used in the treatment of breast cancer.

Uniqueness

4-[3-(DIETHYLAMINO)PROPYL]-5-{3-[(4-ISOPROPYLPHENOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[3-(diethylamino)propyl]-3-[3-[(4-propan-2-ylphenoxy)methyl]phenyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4OS/c1-5-28(6-2)15-8-16-29-24(26-27-25(29)31)22-10-7-9-20(17-22)18-30-23-13-11-21(12-14-23)19(3)4/h7,9-14,17,19H,5-6,8,15-16,18H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSDBSYIZXJWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C(=NNC1=S)C2=CC=CC(=C2)COC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-(DIETHYLAMINO)PROPYL]-5-{3-[(4-ISOPROPYLPHENOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
4-[3-(DIETHYLAMINO)PROPYL]-5-{3-[(4-ISOPROPYLPHENOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
Reactant of Route 3
4-[3-(DIETHYLAMINO)PROPYL]-5-{3-[(4-ISOPROPYLPHENOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 4
Reactant of Route 4
4-[3-(DIETHYLAMINO)PROPYL]-5-{3-[(4-ISOPROPYLPHENOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-[3-(DIETHYLAMINO)PROPYL]-5-{3-[(4-ISOPROPYLPHENOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-[3-(DIETHYLAMINO)PROPYL]-5-{3-[(4-ISOPROPYLPHENOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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